4'-Hydroxy-3'-nitroacetophenone: A Comprehensive Technical Guide for Drug Development Professionals
4'-Hydroxy-3'-nitroacetophenone: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic value of a molecular intermediate is measured by its versatility, reactivity, and efficiency in building complex molecular architectures. 4'-Hydroxy-3'-nitroacetophenone, a disubstituted acetophenone derivative, has emerged as a cornerstone intermediate, particularly in the synthesis of high-value pharmaceutical agents. Its unique arrangement of functional groups—a phenolic hydroxyl, a meta-directing acetyl group, and an electron-withdrawing nitro group—provides a rich chemical canvas for a multitude of transformations. This guide offers a deep dive into the core properties, synthesis, reactivity, and applications of this pivotal compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Core Identity and Physicochemical Characteristics
Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory or industrial setting. 4'-Hydroxy-3'-nitroacetophenone is most reliably identified by its CAS Registry Number.
1.1. Nomenclature and Identifiers
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IUPAC Name : 1-(4-hydroxy-3-nitrophenyl)ethanone[1]
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Synonyms : 4-Acetyl-2-nitrophenol, 2-Nitro-4-acetylphenol, 3'-Nitro-4'-hydroxyacetophenone[5][6]
-
InChIKey : MMNKVWGVSHRIJL-UHFFFAOYSA-N[1]
1.2. Physicochemical Properties
The compound's properties are summarized in the table below. It typically presents as a pale yellow to yellow crystalline solid, a characteristic stemming from the nitroaromatic chromophore.[2][3] Its solubility profile—sparingly soluble in water but soluble in common organic solvents like DMSO, chloroform, and ethyl acetate—is consistent with its moderately polar structure.[2][5][6]
| Property | Value | Source(s) |
| Molecular Weight | 181.15 g/mol | [1][3][4] |
| Appearance | Light yellow crystalline powder/solid | [2][3] |
| Melting Point | 132-135 °C | [4][5] |
| Boiling Point | 314.24 °C (rough estimate) | [5] |
| Solubility | Sparingly soluble in water; Soluble in Chloroform, DMSO, Ethyl Acetate | [2][5] |
| pKa (Predicted) | 5.18 ± 0.14 | [2] |
Synthesis and Mechanistic Considerations
The most economically viable and common route to 4'-hydroxy-3'-nitroacetophenone is through the electrophilic nitration of the readily available precursor, p-hydroxyacetophenone.[2][7] Understanding the mechanism of this reaction is key to controlling the process and maximizing yield.
2.1. The Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) pathway. The critical first step is the generation of the potent electrophile, the nitronium ion (NO₂⁺) , from the reaction of concentrated nitric acid with a strong acid catalyst, typically sulfuric acid.[8][9]
Caption: Generation of the Nitronium Ion Electrophile.
Once formed, the nitronium ion is attacked by the electron-rich π-system of the p-hydroxyacetophenone ring. The regioselectivity of this attack is dictated by the existing substituents. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The acetyl group (-COCH₃) is a deactivating group and a meta-director. The directing power of the hydroxyl group is dominant, guiding the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the acetyl group, nitration occurs at the C3 position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding the desired product.
2.2. Typical Synthesis Protocol
While multiple methods exist, including those using fuming nitric acid in acetic acid, a common laboratory and industrial approach involves mixed acid nitration.[7]
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Pre-reaction Setup : p-Hydroxyacetophenone is dissolved in a suitable solvent, often concentrated sulfuric acid, in a reaction vessel equipped for efficient stirring and temperature control (e.g., an ice-salt bath). The mixture is cooled to approximately 0 °C.
-
Nitrating Agent Addition : A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of p-hydroxyacetophenone.
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Expert Insight: Maintaining a low temperature (typically 0-5 °C) is critical.[10] This is a highly exothermic reaction, and poor temperature control can lead to the formation of polynitrated byproducts and reduced yields. The slow, controlled addition of the nitrating agent prevents dangerous temperature spikes.
-
-
Reaction and Quenching : After the addition is complete, the reaction is stirred for a short period to ensure completion. The reaction mixture is then carefully poured into a large volume of ice water to precipitate the solid product.
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Isolation and Purification : The crude 4'-hydroxy-3'-nitroacetophenone is isolated by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent like ethanol.
A more recent, industrially focused method utilizes ammonium nitrate as the nitrating agent with a copper salt catalyst in an aqueous acetic acid solution, which offers milder reaction conditions and potentially less waste.[7]
Caption: Synthesis Workflow of 4'-Hydroxy-3'-nitroacetophenone.
Applications in Pharmaceutical Synthesis
The true value of 4'-hydroxy-3'-nitroacetophenone lies in its role as a versatile precursor for complex pharmaceutical targets. The nitro group can be readily reduced to an amine, the phenolic hydroxyl can be alkylated or acylated, and the acetyl group can undergo a variety of transformations (e.g., reduction, halogenation, condensation). This multi-functional handle makes it an ideal starting point for building molecules with diverse pharmacological activities.
A notable application is in the synthesis of muscarinic M1 receptor agonists , which are investigated for the treatment of cognitive impairments associated with schizophrenia and Alzheimer's disease.[7] It also serves as a key intermediate in the synthesis of drugs for respiratory conditions like asthma and COPD, including budesonide and formoterol .[7] Its utility extends to the development of anti-inflammatory and analgesic drugs.[1]
Caption: Role as a Pharmaceutical Intermediate.
Analytical Characterization
Confirming the identity and purity of 4'-hydroxy-3'-nitroacetophenone is crucial. This is typically achieved through a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, which will exhibit characteristic splitting patterns based on their ortho and meta couplings. A singlet corresponding to the three protons of the acetyl group (-COCH₃) would appear in the aliphatic region (typically ~2.6 ppm), and a broad singlet for the phenolic hydroxyl (-OH) proton will also be present.
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¹³C NMR : The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including a signal for the carbonyl carbon of the acetyl group at the downfield end of the spectrum (typically >190 ppm).[3]
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups.[3] Expected characteristic absorption bands include:
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A broad O-H stretch for the phenol (~3200-3500 cm⁻¹).
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A strong C=O stretch for the ketone (~1680 cm⁻¹).
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Asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹).
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C=C stretches for the aromatic ring (~1600 cm⁻¹ and ~1450 cm⁻¹).
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z 181.[1][3]
Safety, Handling, and Toxicology
As with any chemical reagent, proper handling of 4'-hydroxy-3'-nitroacetophenone is imperative for laboratory safety.
5.1. GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS):[1][4]
-
Signal Word : Warning[4]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11] When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[4][11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[11]
-
Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms occur.[11]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[11]
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5.3. Toxicological Profile
Detailed toxicological data is limited. As with many nitroaromatic compounds, caution is advised. Long-term health effects have not been adequately studied, and it is not currently classified as a known carcinogen by major regulatory agencies.[2]
Conclusion
4'-Hydroxy-3'-nitroacetophenone is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined synthesis, predictable reactivity, and proven utility in constructing complex pharmaceutical agents make it an invaluable component in the drug discovery and development pipeline. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, empowers researchers to leverage its full potential in creating the next generation of therapeutics.
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